molecular formula C18H27N3O B1209542 Pentaquine CAS No. 86-78-2

Pentaquine

Cat. No. B1209542
CAS RN: 86-78-2
M. Wt: 301.4 g/mol
InChI Key: VKXQZROIIKPELG-UHFFFAOYSA-N
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Description

Pentaquine is an antimalarial drug used especially in the form of its pale yellow crystalline phosphate C18H27N3O .


Molecular Structure Analysis

Pentaquine has a molecular formula of C18H27N3O . The molecular weight is 301.4 g/mol . The structure of Pentaquine includes a quinoline ring, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .


Physical And Chemical Properties Analysis

Pentaquine has a molecular weight of 301.4 g/mol . It has a complex structure that includes a quinoline ring .

Scientific Research Applications

Malaria Treatment

Pentaquine has been identified as a therapeutic agent effective in reducing the relapse rate in vivax malaria . This application is significant as it provides a potential solution for one of the world’s most prevalent and deadly diseases.

Antimalarial Drug

Pentaquine is part of the 8-aminoquinoline class of drugs, which are known for their antimalarial properties . This makes Pentaquine a valuable tool in the fight against malaria, particularly in regions where the disease is endemic.

Reduction of Malaria Relapse Rate

One of the unique applications of Pentaquine is its ability to reduce the relapse rate in vivax malaria . This is a significant breakthrough in malaria treatment, as relapses can complicate the disease course and increase mortality rates.

Use in Combination Therapies

Pentaquine can be used in combination with other antimalarial drugs to enhance efficacy and potentially overcome drug resistance . This is particularly important given the increasing prevalence of drug-resistant strains of malaria.

Prophylactic Use

Pentaquine and other 8-aminoquinolines have been used for malaria prophylaxis . This preventative application can be particularly useful in areas where malaria is endemic or for individuals traveling to these areas.

Toxicity Studies

Large doses of Pentaquine have been studied for their toxicity . Understanding the toxicity of Pentaquine is crucial for determining safe dosage levels and identifying potential side effects.

Mechanism of Action

Target of Action

Pentaquine, like other 8-aminoquinoline antimalarials such as Primaquine, primarily targets the Plasmodium parasites responsible for malaria . The compound interferes with the life cycle of the parasites, specifically targeting the liver stage of Plasmodium vivax and Plasmodium ovale .

Mode of Action

It is believed to act by generating reactive oxygen species or by interfering with the electron transport in the parasite . It may also bind to and alter the properties of protozoal DNA .

Biochemical Pathways

Pentaquine affects the biochemical pathways of the malaria parasite. It interferes with a part of the parasite (mitochondria) that is responsible for supplying it with energy . Without energy, the parasite dies. This disruption of the parasite’s energy production is a key aspect of Pentaquine’s antimalarial action .

Pharmacokinetics

The pharmacokinetics of Pentaquine involve its absorption, distribution, metabolism, and excretion (ADME). Studies on similar compounds like Primaquine suggest that these drugs are well absorbed orally and widely distributed in the body . Metabolism of these drugs often involves enzymes like CYP2D6 .

Result of Action

The result of Pentaquine’s action is the effective prevention of relapse in vivax malaria . By targeting the liver stage of the malaria parasite, Pentaquine can prevent the re-emergence of the disease after initial treatment. This makes Pentaquine a valuable tool in the fight against malaria .

Action Environment

The action of Pentaquine can be influenced by various environmental factors. For instance, the presence of other drugs like Chloroquine or Quinine can affect the metabolism of Pentaquine . These drugs can inhibit the activity of CYP2D6, an enzyme necessary for Pentaquine’s pharmacologic activity . This interaction can shift the balance of metabolite pathways, potentially affecting the efficacy and toxicity of Pentaquine .

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXQZROIIKPELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5428-64-8 (phosphate[1:1])
Record name Pentaquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40235339
Record name Pentaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86-78-2
Record name N1-(6-Methoxy-8-quinolinyl)-N5-(1-methylethyl)-1,5-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH99Y5GNF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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